45 nm Blueshift in Maximum Refractive‑Index Patterning Sensitivity vs. 4‑Amino‑4′‑nitrostilbene
Polymers functionalized with 4′‑amino‑substituted 4‑cyanostilbene side groups display a maximum sensitivity to refractive index changes upon irradiation at approximately 384 nm. Under identical conditions, the corresponding 4′‑amino‑substituted 4‑nitrostilbene polymer reaches its maximum sensitivity at about 429 nm [1]. The 45 nm blueshift moves the patterning wavelength into a region served by compact, cost‑effective UV laser diodes and away from common visible operating wavelengths, reducing cross‑talk in integrated optic circuits.
| Evidence Dimension | Wavelength of maximum refractive‑index change sensitivity (electro‑optic patterning) |
|---|---|
| Target Compound Data | ~384 nm (4′‑amino substituted 4‑cyanostilbene polymer sidegroup) |
| Comparator Or Baseline | ~429 nm (4′‑amino substituted 4‑nitrostilbene polymer sidegroup) |
| Quantified Difference | 45 nm blueshift |
| Conditions | Corona‑poled thin‑film polymers; irradiation within the electronic absorption bands of the sidegroups |
Why This Matters
Enables use of shorter‑wavelength, lower‑cost laser sources and physically separates the patterning wavelength from the device operating band.
- [1] Diemeer MBJ, Horsthuis WHG, McDonach A, Copeland JM. US Patent 5,142,605 – Integrated optic components. 1992. View Source
